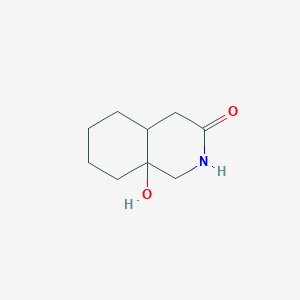

8a-Hydroxy-decahydroisoquinolin-3-one

Descripción

No information about this compound is present in the provided evidence. The chemical name suggests it is a reduced isoquinoline derivative with hydroxyl and ketone functional groups.

Propiedades

IUPAC Name |

8a-hydroxy-1,2,4,4a,5,6,7,8-octahydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8-5-7-3-1-2-4-9(7,12)6-10-8/h7,12H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNQUTAWXFKMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNC(=O)CC2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 8a-Hydroxy-decahydroisoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of isoquinoline derivatives followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency.

Análisis De Reacciones Químicas

8a-Hydroxy-decahydroisoquinolin-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include oxidized or reduced derivatives and substituted isoquinoline compounds.

Aplicaciones Científicas De Investigación

8a-Hydroxy-decahydroisoquinolin-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a building block for various industrial applications

Mecanismo De Acción

The mechanism of action of 8a-Hydroxy-decahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

(a) 4-Oxo-1,4-dihydroquinoline Derivatives

describes the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esters (e.g., compound 8a-i) . These differ from the queried compound in their core structure (quinoline vs. decahydroisoquinoline) and substitution patterns. Key distinctions include:

- Functional Groups : The queried compound has an 8a-hydroxyl group, while focuses on 3-carboxylic acid esters.

(b) 8-Quinolinol Derivatives

discusses 8-quinolinol derivatives with substituents such as hydroxy, alkoxy, and amine groups . These are aromatic and lack the fused bicyclic structure of decahydroisoquinolinone.

Data Gaps and Limitations

- Structural Analogues: No data on decahydroisoquinolinones or hydroxylated derivatives are provided.

Recommendations for Further Research

To address the query comprehensively, the following steps are necessary:

Access Specialized Databases: Search PubMed, SciFinder, or Reaxys for peer-reviewed studies on "8a-Hydroxy-decahydroisoquinolin-3-one".

Compare Core Scaffolds: Analyze decahydroisoquinolinone derivatives against related alkaloids (e.g., morphine analogs) or saturated nitrogen heterocycles.

Evaluate Functional Group Effects: Study the role of the 8a-hydroxyl group in reactivity and bioactivity compared to other hydroxylated isoquinoline derivatives.

Actividad Biológica

8a-Hydroxy-decahydroisoquinolin-3-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The synthesis of 8a-Hydroxy-decahydroisoquinolin-3-one typically involves multi-step organic reactions, including the reduction of isoquinoline derivatives followed by hydroxylation. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are critical for its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 8a-Hydroxy-decahydroisoquinolin-3-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial properties, 8a-Hydroxy-decahydroisoquinolin-3-one has been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

The exact mechanism by which 8a-Hydroxy-decahydroisoquinolin-3-one exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. This interaction may lead to alterations in cell signaling and ultimately result in either cell death or inhibition of growth .

Case Studies

Several case studies have explored the therapeutic potential of 8a-Hydroxy-decahydroisoquinolin-3-one:

-

Case Study on Antimicrobial Efficacy :

A study conducted by Vithayasai et al. evaluated the antimicrobial efficacy of various isoquinoline derivatives, including 8a-Hydroxy-decahydroisoquinolin-3-one. The findings indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of hydroxylation at the 8a position for enhanced activity . -

Exploration in Cancer Research :

A recent investigation assessed the effects of this compound on tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor size in treated groups compared to controls, suggesting that this compound could be a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.